8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety The presence of an ethyl group at the 8th position and a 4-methylphenyl group at the 3rd position further distinguishes it from other quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to yield the desired pyrazoloquinoline structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit certain kinases, thereby disrupting cell signaling pathways that are crucial for tumor growth and proliferation. The compound’s ability to intercalate with DNA also contributes to its antitumor activity by preventing DNA replication and transcription .
Comparison with Similar Compounds
Quinoline: A simpler structure without the pyrazole ring, used in antimalarial drugs like chloroquine.
Pyrazoloquinoline: Similar structure but with different substituents, leading to varied biological activities.
Isoquinoline: Another heterocyclic compound with a nitrogen atom at a different position, used in the synthesis of various pharmaceuticals.
Uniqueness: 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of a pyrazole ring fused to a quinoline moiety, along with specific ethyl and methylphenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-3-13-6-9-17-15(10-13)19-16(11-20-17)18(21-22-19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXLFVVCSWWLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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